![molecular formula C20H36SSi B14379351 Trimethyl[3-(phenylsulfanyl)undecyl]silane CAS No. 89373-23-9](/img/structure/B14379351.png)
Trimethyl[3-(phenylsulfanyl)undecyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[3-(phenylsulfanyl)undecyl]silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a phenylsulfanyl-substituted undecyl chain. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-(phenylsulfanyl)undecyl]silane typically involves the reaction of a phenylsulfanyl-substituted undecyl halide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
C6H5S(CH2)10X+(CH3)3SiCl→C6H5S(CH2)10Si(CH3)3+HX
where ( \text{X} ) is a halogen (typically bromine or iodine).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium or platinum complexes can enhance the reaction rate and yield. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[3-(phenylsulfanyl)undecyl]silane undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using hydride donors such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halide ions, Grignard reagents.
Major Products Formed
Oxidation: Phenylsulfinyl and phenylsulfonyl derivatives.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted silanes.
Applications De Recherche Scientifique
Trimethyl[3-(phenylsulfanyl)undecyl]silane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds. It serves as a protecting group for sensitive functional groups during multi-step organic synthesis.
Biology: Investigated for its potential as a bioactive molecule due to its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug delivery systems, leveraging its lipophilic nature to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Utilized in the production of specialty coatings and adhesives, where its unique chemical properties contribute to improved performance characteristics.
Mécanisme D'action
The mechanism by which Trimethyl[3-(phenylsulfanyl)undecyl]silane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylsulfanyl group can engage in π-π interactions with aromatic residues in proteins, while the trimethylsilyl group can enhance membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl[3-(phenylsulfinyl)undecyl]silane: Contains a sulfoxide group instead of a sulfanyl group.
Trimethyl[3-(phenylsulfonyl)undecyl]silane: Contains a sulfone group instead of a sulfanyl group.
Trimethyl[3-(phenyl)undecyl]silane: Lacks the sulfanyl group.
Uniqueness
Trimethyl[3-(phenylsulfanyl)undecyl]silane is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical reactivity and biological activity. The combination of the trimethylsilyl and phenylsulfanyl groups provides a versatile platform for various applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
89373-23-9 |
|---|---|
Formule moléculaire |
C20H36SSi |
Poids moléculaire |
336.7 g/mol |
Nom IUPAC |
trimethyl(3-phenylsulfanylundecyl)silane |
InChI |
InChI=1S/C20H36SSi/c1-5-6-7-8-9-11-16-20(17-18-22(2,3)4)21-19-14-12-10-13-15-19/h10,12-15,20H,5-9,11,16-18H2,1-4H3 |
Clé InChI |
ZJNQOXYNQOCODP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CC[Si](C)(C)C)SC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


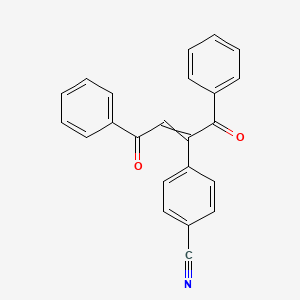
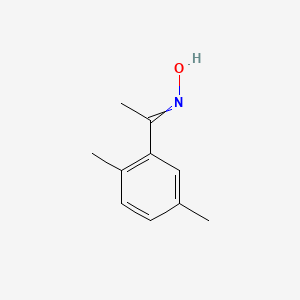

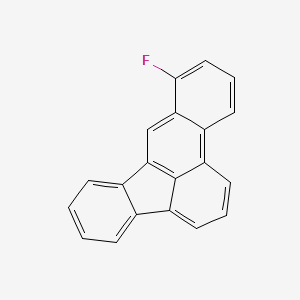

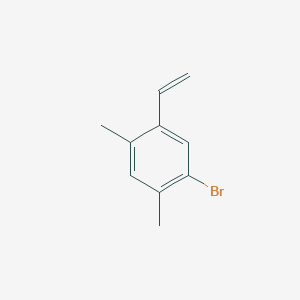
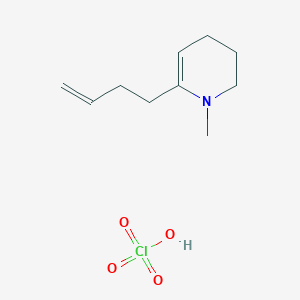
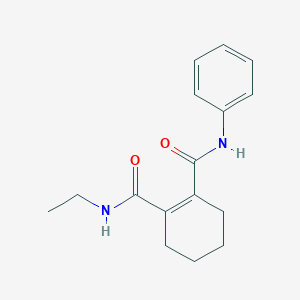


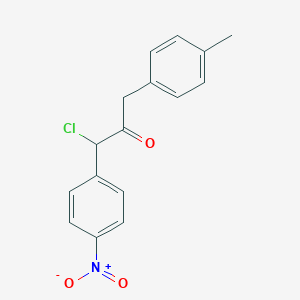
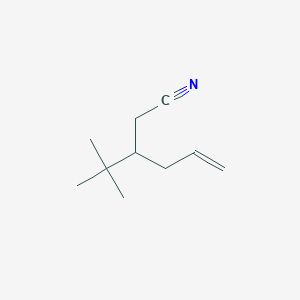
![2,3-Dimethyl-4,6,7-triphenyl-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B14379348.png)

